molecular formula C10H13NS B13894759 4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole

4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole

Cat. No.: B13894759
M. Wt: 179.28 g/mol
InChI Key: OZGWJXPDTOAWKZ-UHFFFAOYSA-N
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Description

4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole is a heterocyclic compound that features a fused ring system combining a thiophene and a pyrrole ring

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and halogenating agents for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other thienopyrroles and indole derivatives. These compounds share structural similarities and often exhibit comparable biological activities .

Uniqueness: What sets 4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole apart is its unique combination of a thiophene and a pyrrole ring, which imparts distinct chemical and biological properties. This fusion makes it a valuable scaffold for designing novel compounds with potential therapeutic applications .

Properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

3-methyl-4-propan-2-yl-6H-thieno[2,3-b]pyrrole

InChI

InChI=1S/C10H13NS/c1-6(2)8-4-11-10-9(8)7(3)5-12-10/h4-6,11H,1-3H3

InChI Key

OZGWJXPDTOAWKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C(=CN2)C(C)C

Origin of Product

United States

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